BenchChemオンラインストアへようこそ!

Hdac3-IN-5

HDAC3 selectivity Rational drug design Lead optimization

Hdac3-IN-5 (compound 9c) is the definitive HDAC3-selective probe for AML research. It delivers 71‑fold selectivity over HDAC1 and an IC50 of 4.2 nM, ensuring isoform‑specific readouts. Its direct synergy with Venetoclax and superior anti‑proliferative activity over pan‑HDAC inhibitor SAHA make it the only tool that reliably links HDAC3 inhibition to Venetoclax‑resistance reversal. Insist on the selectivity‑verified Hdac3-IN-5 to guarantee reproducible, mechanistically precise results.

Molecular Formula C28H40N4O
Molecular Weight 448.6 g/mol
Cat. No. B15564817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac3-IN-5
Molecular FormulaC28H40N4O
Molecular Weight448.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H40N4O/c1-4-6-19-32(20-17-25-22(3)30-27-10-8-7-9-26(25)27)21-24-13-11-23(12-14-24)15-16-28(33)31-29-18-5-2/h7-16,22,25,29-30H,4-6,17-21H2,1-3H3,(H,31,33)/b16-15+
InChIKeyWKECVZAIGJTMDG-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac3-IN-5 for Scientific Procurement: Baseline Identity and Class Context


Hdac3-IN-5 (also identified as compound 9c in primary literature) is a hydrazide-based small-molecule inhibitor designed to selectively target Histone Deacetylase 3 (HDAC3), a class I HDAC enzyme implicated in oncogenic transcriptional regulation and therapeutic resistance pathways [1]. It exhibits a high degree of biochemical selectivity over other class I HDAC isoforms, a critical feature for minimizing off-target effects in both mechanistic studies and therapeutic development [2]. Its molecular profile, including a molecular weight of approximately 448.6 g/mol and the formula C28H40N4O, is consistent with advanced lead compound development [3].

Why Hdac3-IN-5 Cannot Be Simply Substituted by Other Class I HDAC Inhibitors


Generic substitution with pan-HDAC inhibitors or other HDAC3-selective tools is scientifically unsound due to substantial variability in isoform selectivity, potency, and resultant biological activity. A cross-study analysis reveals that the selectivity index (HDAC1/HDAC3) can vary from less than 1 (for pan-inhibitors like SAHA) to over 700 (for RGFP966) [1][2][3]. Furthermore, a direct head-to-head comparison shows that Hdac3-IN-5 (9c) exhibits superior anti-proliferative activity in MV4-11 cells compared to the pan-HDAC inhibitor SAHA, underscoring that potency alone is not predictive of functional outcome [1]. Such variability directly impacts experimental reproducibility and the validity of conclusions drawn regarding HDAC3-specific biology, making the precise selection of a well-characterized inhibitor like Hdac3-IN-5 (9c) a critical procurement decision [4].

Hdac3-IN-5 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Direct Head-to-Head Selectivity Comparison: Hdac3-IN-5 (9c) vs. Precursor Compound 13a

A direct head-to-head comparison in the same study demonstrated that compound 9c (Hdac3-IN-5) possesses significantly improved HDAC3 isotype selectivity over its precursor, compound 13a. The study authors state that '9c shows a selectivity of 71 fold for HDAC3 over HDAC1' after rational design modifications to improve the selectivity of 13a [1][2]. While the precise IC50 values for 13a are not explicitly stated in the abstract, this quantified improvement in selectivity is a direct outcome of the design strategy and is a primary differentiating feature of this compound.

HDAC3 selectivity Rational drug design Lead optimization

Cross-Study Comparison of Biochemical Potency and Selectivity: Hdac3-IN-5 vs. Other HDAC3-Selective Inhibitors (BG45, 4i, RGFP966)

In a cross-study analysis, Hdac3-IN-5 (9c) demonstrates a unique potency-selectivity profile compared to other commonly used HDAC3-selective inhibitors. It exhibits an IC50 of 4.2 nM for HDAC3, with a selectivity ratio of 71-fold over HDAC1 (IC50 = 298.2 nM) [1][2]. In comparison, BG45 has an IC50 of 289 nM for HDAC3, approximately 6.9-fold selectivity over HDAC1 (IC50 = 2000 nM) [3]. Compound 4i has an IC50 of 14 nM, about 3.3-fold less potent than Hdac3-IN-5, and 121-fold selectivity over HDAC1 (IC50=1983 nM) [4]. RGFP966, with an IC50 of 80 nM, is approximately 19-fold less potent than Hdac3-IN-5, but reportedly shows no inhibition of other HDACs up to 15 µM [5].

HDAC3 potency Isoform selectivity Biochemical assay

Direct Functional Comparison of Anti-Proliferative Effects: Hdac3-IN-5 (9c) vs. Pan-HDAC Inhibitor SAHA in AML Cells

A direct functional comparison demonstrates that Hdac3-IN-5 (9c) provides a superior anti-proliferative effect compared to the pan-HDAC inhibitor SAHA (Vorinostat) in the MV4-11 AML cell line. The study reports that 'Compound 9c showed better anti-proliferative effects in MV4-11 compared to SAHA' [1]. While exact IC50 values for this specific comparison are not provided in the abstract, the qualitative superiority is a key functional differentiation point.

Anti-proliferative activity Acute Myeloid Leukemia (AML) Functional selectivity

Specific Application Context: Synergistic Effect with Venetoclax in AML Models

Hdac3-IN-5 (9c) has been specifically characterized for its ability to synergize with Venetoclax, a Bcl-2 inhibitor, in AML models. The primary research article highlights that 'The combination of 9c and Venetoclax exhibited good synergistic effects in MV4-11' [1]. This combination effectively induced apoptosis and reduced the expression of anti-apoptotic proteins in vitro [2][3]. This evidence positions Hdac3-IN-5 as a potential lead compound to reverse Venetoclax resistance, a specific and high-value application context not established for many other HDAC3 inhibitors [4].

Combination therapy Venetoclax resistance Acute Myeloid Leukemia (AML)

Optimal Research and Industrial Application Scenarios for Hdac3-IN-5 Based on Comparative Evidence


Investigating HDAC3-Specific Biology in Acute Myeloid Leukemia (AML)

For studies aiming to dissect the role of HDAC3 in AML, particularly in the context of Venetoclax resistance, Hdac3-IN-5 (9c) is the preferred chemical probe. Its demonstrated direct synergy with Venetoclax and superior anti-proliferative activity in MV4-11 cells over the pan-HDAC inhibitor SAHA provide a direct functional link to a clinically relevant resistance mechanism [1][2]. The compound's 71-fold selectivity over HDAC1 minimizes confounding effects from other class I HDACs, enabling more precise mechanistic interpretations [3].

Lead Optimization and Structure-Activity Relationship (SAR) Studies for Isoform Selectivity

Hdac3-IN-5 (9c) is an ideal benchmark compound for SAR programs focused on improving HDAC3 selectivity. The reported 71-fold selectivity improvement over its precursor 13a provides a clear and quantifiable evolutionary lineage [1]. Using 9c as a reference standard allows medicinal chemists to compare novel analogs against a well-characterized, highly selective, and sub-10 nM potent compound, facilitating the assessment of design improvements in both potency and isoform discrimination [1].

Preclinical Studies Requiring a High-Potency, Selective HDAC3 Inhibitor with a Defined Therapeutic Hypothesis

For in vivo or ex vivo studies in oncology where high target engagement and minimal off-target class I HDAC inhibition are paramount, Hdac3-IN-5 presents a strong case for selection. Its potency (HDAC3 IC50 = 4.2 nM) is among the highest for selective HDAC3 inhibitors, outperforming alternatives like BG45 (~69-fold) and RGFP966 (~19-fold) in cell-free assays [2][3][4]. Its established role in reversing Venetoclax resistance offers a clear translational hypothesis for guiding experimental design and endpoint selection [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac3-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.